Phenyl 2-(bromomethyl)benzoate chemical structure and properties
Phenyl 2-(bromomethyl)benzoate chemical structure and properties
An In-depth Technical Guide to Phenyl 2-(bromomethyl)benzoate: A Bifunctional Building Block for Advanced Synthesis
Introduction: Unveiling a Versatile Synthetic Intermediate
In the landscape of modern organic synthesis and drug discovery, the strategic design of molecular building blocks is paramount. These scaffolds, often possessing multiple reactive centers, enable the efficient construction of complex molecular architectures. Phenyl 2-(bromomethyl)benzoate is a prime example of such a bifunctional reagent. It elegantly combines the stability and electronic properties of a phenyl ester with the high reactivity of a benzylic bromide. This unique combination makes it a valuable intermediate for introducing the 2-(phenoxycarbonyl)benzyl moiety into a wide range of molecules.
While not as ubiquitously cataloged as some commodity reagents, its chemical behavior can be confidently predicted from well-characterized analogs. This guide provides a comprehensive overview of its structure, properties, synthesis, and reactivity, offering field-proven insights for researchers in organic chemistry, medicinal chemistry, and materials science. We will delve into the causality behind experimental choices, ensuring that the described protocols are not just recipes, but self-validating systems grounded in established chemical principles.
Molecular Structure and Physicochemical Properties
The foundational step in utilizing any chemical reagent is a thorough understanding of its structure and physical characteristics.
Chemical Structure:
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IUPAC Name: Phenyl 2-(bromomethyl)benzoate
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Molecular Formula: C₁₄H₁₁BrO₂
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Molecular Weight: 291.14 g/mol
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CAS Number: While not uniquely assigned in major databases, its precursors and isomers are well-documented.
The structure consists of a benzoate core where the phenyl group serves as the ester component. Critically, a bromomethyl (-CH₂Br) group is attached to the 2-position (ortho-position) of the benzoic acid portion of the molecule. This benzylic bromide is the primary center of reactivity.
Data Presentation: Predicted Physicochemical Properties
The following properties are estimated based on data from analogous structures such as 2-(bromomethyl)benzoic acid[1][2] and phenyl benzoate. These predictions provide a reliable baseline for experimental design.
| Property | Predicted Value | Rationale and Comparative Insights |
| Appearance | White to off-white crystalline solid | Similar to its parent compounds, phenyl benzoate and many substituted benzoic acids. |
| Melting Point | 70-80 °C | Expected to be higher than phenyl benzoate (68-70 °C) due to the increased molecular weight and dipole moment from the bromomethyl group. |
| Boiling Point | > 300 °C (decomposes) | High molecular weight suggests a high boiling point, but benzylic bromides can be thermally sensitive. |
| Solubility | Insoluble in water. Soluble in common organic solvents (DCM, THF, Acetone, Ethyl Acetate). | The large aromatic structure confers hydrophobicity. Polarity from the ester and bromide groups ensures solubility in moderately polar organic solvents. |
Synthesis Protocol: Selective Benzylic Bromination
The most efficient and selective method for preparing Phenyl 2-(bromomethyl)benzoate is not through esterification of the pre-brominated acid, which can be prone to side reactions, but via a late-stage radical bromination of a readily available precursor, Phenyl 2-methylbenzoate (phenyl o-toluate). This approach, a variation of the Wohl-Ziegler reaction, is a cornerstone of synthetic chemistry for its high regioselectivity.[3][4]
Expertise in Action: Why Radical Bromination?
The key to this synthesis is the energetic difference between various C-H bonds in the starting material. The C-H bonds on the benzylic methyl group are significantly weaker (~85 kcal/mol) than those on the aromatic rings (~110 kcal/mol). A bromine radical (Br•), generated in low concentration from N-Bromosuccinimide (NBS), is sufficiently reactive to abstract a benzylic hydrogen but not reactive enough to attack the stronger aromatic C-H bonds. This energetic difference is the entire basis for the reaction's selectivity. Using NBS is critical; it acts as a reservoir for Br₂, maintaining a very low steady-state concentration, which prevents the competing ionic electrophilic addition of Br₂ to the aromatic rings.[5][6]
Experimental Protocol: Synthesis of Phenyl 2-(bromomethyl)benzoate
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Precursor Preparation: Phenyl 2-methylbenzoate can be synthesized via standard esterification (e.g., Fischer esterification or Schotten-Baumann reaction[7][8]) from 2-methylbenzoic acid and phenol.
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Apparatus Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Phenyl 2-methylbenzoate (1.0 eq.).
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Reagent Addition: Dissolve the starting material in a suitable anhydrous solvent like carbon tetrachloride (CCl₄) or acetonitrile (MeCN) (approx. 0.2 M concentration). Add N-Bromosuccinimide (NBS, 1.1 eq.).
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Initiation: Add a radical initiator, such as benzoyl peroxide (BPO, 0.05 eq.) or azobisisobutyronitrile (AIBN, 0.05 eq.). Alternatively, the reaction can be initiated by shining a broad-spectrum lamp on the flask.
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Reaction: Heat the mixture to reflux (approx. 80 °C for MeCN) and monitor the reaction by TLC or GC-MS. The reaction is typically complete within 2-4 hours. A key visual cue is the consumption of the denser NBS, which will be replaced by the less dense succinimide byproduct floating at the surface.
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Work-up: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash it with a small amount of the solvent.
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Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil or solid can be purified by recrystallization from a solvent system like ethanol/water or by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Mandatory Visualization: Synthetic Workflow
Caption: Workflow for the synthesis of Phenyl 2-(bromomethyl)benzoate.
Spectroscopic Profile (Predicted)
Structural confirmation is a non-negotiable step in synthesis. Based on spectral data for phenyl benzoate and related brominated compounds, the following profile for Phenyl 2-(bromomethyl)benzoate is expected.[9][10]
| Technique | Expected Chemical Shift / Frequency | Assignment and Rationale |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.1-8.2 (d, 1H)δ 7.2-7.6 (m, 8H)δ 4.8-5.0 (s, 2H) | Aromatic proton ortho to the carbonyl.Remaining aromatic protons from both rings.Diagnostic Signal: Benzylic methylene protons (-CH₂Br). The singlet multiplicity and downfield shift are characteristic of a CH₂ group adjacent to both an aromatic ring and an electronegative bromine atom. |
| ¹³C NMR (100 MHz, CDCl₃) | δ 165-167δ 150-151δ 121-140δ 30-33 | Ester carbonyl carbon (C=O).Aromatic carbon attached to the ester oxygen (C-OAr).Remaining aromatic carbons.Diagnostic Signal: Benzylic carbon (-CH₂Br). |
| FT-IR (ATR) | 1735-1745 cm⁻¹1250-1270 cm⁻¹680-700 cm⁻¹ | Strong, sharp C=O stretch of the aromatic ester.C-O stretch of the ester linkage.C-Br stretch. |
Chemical Reactivity and Synthetic Applications
The synthetic utility of Phenyl 2-(bromomethyl)benzoate stems from its nature as a bifunctional molecule, with the benzylic bromide being the primary reactive handle.[11]
Core Directive: The Benzylic Bromide as an Electrophilic Hub
Benzylic halides are highly prized in synthesis because they readily participate in nucleophilic substitution reactions.[12][13] The C-Br bond is polarized, making the benzylic carbon highly electrophilic. Furthermore, the transition state (for an Sₙ2 reaction) or the carbocation intermediate (for an Sₙ1 reaction) is significantly stabilized by resonance with the adjacent phenyl ring. This resonance stabilization dramatically lowers the activation energy compared to a simple alkyl halide, making the reaction faster and more facile.[14]
This reactivity allows for the covalent attachment of the "2-(phenoxycarbonyl)benzyl" group to any molecule bearing a nucleophilic functional group.
Experimental Protocol: Representative Nucleophilic Substitution
This protocol details the synthesis of Phenyl 2-(azidomethyl)benzoate, a versatile intermediate for click chemistry or reduction to an amine.
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Setup: In a 100 mL round-bottom flask, dissolve Phenyl 2-(bromomethyl)benzoate (1.0 eq.) in a polar aprotic solvent such as Dimethylformamide (DMF).
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Nucleophile Addition: Add sodium azide (NaN₃, 1.5 eq.) to the solution.
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Reaction: Stir the mixture at room temperature. The reaction is typically rapid and can be monitored by TLC for the disappearance of the starting material.
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Work-up: Pour the reaction mixture into water and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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Purification: The crude product is typically of high purity but can be further purified by column chromatography if necessary.
Mandatory Visualization: Nucleophilic Substitution Pathways
Caption: Versatility of Phenyl 2-(bromomethyl)benzoate in Sₙ reactions.
Applications in Drug Development and Materials Science
The true value of a building block is realized in its applications. Phenyl 2-(bromomethyl)benzoate serves as a sophisticated linker and scaffold.[15]
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Drug Discovery: In medicinal chemistry, it can be used to tether a pharmacophore to a larger molecule, a protein, or a probe. The ester can act as a stable protecting group or as a point for later modification, perhaps into an amide or a carboxylic acid to modulate solubility or target binding. Its rigid aromatic structure makes it an excellent component for constructing PROTACs (PROteolysis TArgeting Chimeras) or other bifunctional molecules designed to induce protein-protein interactions.[11]
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Materials Science: The ability to attach this molecule to surfaces or polymer backbones via its reactive handle allows for the modification of material properties. The bulky phenyl ester group can impart hydrophobicity, thermal stability, or specific optical properties.
Safety and Handling: A Trustworthy Protocol
Trustworthiness through Self-Validation: A protocol is only trustworthy if it accounts for risk. Phenyl 2-(bromomethyl)benzoate, as a benzylic bromide, must be handled as a hazardous substance. Benzylic halides are potent lachrymators (tear-inducing) and irritants. As alkylating agents, they are considered potentially cytotoxic and mutagenic, warranting stringent safety measures.[16][17][18]
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Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of vapors or fine powders.
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Personal Protective Equipment (PPE):
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Gloves: Wear two pairs of nitrile gloves (double-gloving) to protect against skin contact.
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Eye Protection: Chemical splash goggles are mandatory.
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Lab Coat: A flame-resistant lab coat must be worn and kept fully buttoned.
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Handling: Avoid creating dust. Use a spatula for solid transfers. If the material is a low-melting solid, it can be gently warmed and transferred via syringe.
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Waste Disposal: All contaminated materials (gloves, pipette tips, glassware) must be disposed of in a dedicated hazardous waste container according to institutional guidelines.
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Spill Response: In case of a spill, evacuate the area and follow established institutional procedures for hazardous chemical spills. A spill kit containing an appropriate absorbent should be readily available.
By adhering to these protocols, researchers can safely harness the synthetic potential of this versatile and reactive building block.
References
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Jan. (2018, January 1). Reactivity of benzyl halides towards nucleophilic substitution. Chemistry Stack Exchange. Retrieved from [Link]
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Quora. (2022, October 26). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? Retrieved from [Link]
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Ashenhurst, J. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]
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Health and Safety Executive. (n.d.). Safe handling of cytotoxic drugs in the workplace. Retrieved from [Link]
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PubMed. (n.d.). Ab initio study of phenyl benzoate: structure, conformational analysis, dipole moment, IR and Raman vibrational spectra. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Bromo-benzoic acid, methyl ester. Retrieved from [Link]
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